molecular formula C12H17NO2 B7898384 5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene

5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene

Cat. No.: B7898384
M. Wt: 207.27 g/mol
InChI Key: SCIDTXFHJJWWTD-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene is a chemical compound characterized by the presence of a pyrrolidine ring attached to a dimethoxybenzene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclocondensation of dicarboxylic acids with substituted amines can yield pyrrolidine derivatives .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous-flow microreactors, which offer advantages in terms of safety, sustainability, and ease of automation. These reactors can facilitate the efficient synthesis of pyrrolidine derivatives under environmentally benign conditions .

Chemical Reactions Analysis

Types of Reactions: 5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with target selectivity.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to modulation of biological pathways. For example, it may inhibit enzymes involved in disease progression or activate receptors that mediate therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene stands out due to its unique combination of a pyrrolidine ring and a dimethoxybenzene moiety, which imparts distinct physicochemical properties and biological activities. This makes it a valuable scaffold for the development of novel therapeutics .

Properties

IUPAC Name

(2S)-2-(3,5-dimethoxyphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-10-6-9(7-11(8-10)15-2)12-4-3-5-13-12/h6-8,12-13H,3-5H2,1-2H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIDTXFHJJWWTD-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2CCCN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H]2CCCN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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